Cas no 1821738-74-2 (Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)-)
![Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)- structure](https://www.kuujia.com/scimg/cas/1821738-74-2x500.png)
Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)- Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)-
-
- Inchi: 1S/C9H14O/c1-9(2)7-5-3-4-6(7)8(9)10/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1
- InChI Key: INDMRFDFEBAXTK-NKWVEPMBSA-N
- SMILES: [C@@]12([H])[C@@]([H])(C(=O)C1(C)C)CCC2
Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267730-10.0g |
rac-(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one, cis |
1821738-74-2 | 95% | 10.0g |
$2269.0 | 2023-03-01 | |
Enamine | EN300-267730-1g |
rac-(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one, cis |
1821738-74-2 | 95% | 1g |
$528.0 | 2023-09-11 | |
Enamine | EN300-267730-10g |
rac-(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one, cis |
1821738-74-2 | 95% | 10g |
$2269.0 | 2023-09-11 | |
1PlusChem | 1P01EBP2-2.5g |
rac-(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one, cis |
1821738-74-2 | 95% | 2.5g |
$1340.00 | 2024-06-18 | |
1PlusChem | 1P01EBP2-50mg |
rac-(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one, cis |
1821738-74-2 | 95% | 50mg |
$182.00 | 2024-06-18 | |
1PlusChem | 1P01EBP2-100mg |
rac-(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one, cis |
1821738-74-2 | 95% | 100mg |
$243.00 | 2024-06-18 | |
Enamine | EN300-267730-5.0g |
rac-(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one, cis |
1821738-74-2 | 95% | 5.0g |
$1530.0 | 2023-03-01 | |
Enamine | EN300-267730-0.1g |
rac-(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one, cis |
1821738-74-2 | 95% | 0.1g |
$152.0 | 2023-09-11 | |
Enamine | EN300-267730-0.25g |
rac-(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one, cis |
1821738-74-2 | 95% | 0.25g |
$216.0 | 2023-09-11 | |
Enamine | EN300-267730-0.05g |
rac-(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one, cis |
1821738-74-2 | 95% | 0.05g |
$101.0 | 2023-09-11 |
Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)- Related Literature
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)-
Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)- and Its Significance in Modern Chemical Research
Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)-, with the CAS number 1821738-74-2, is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This bicyclic ketone derivative features a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as a building block for more complex molecules. The specific stereochemistry defined by the (1R,5S) configuration adds an additional layer of complexity and interest, making this compound a subject of extensive study.
The molecular structure of Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)- consists of a heptane ring system with two rings fused together, creating a bicyclic core. The presence of two methyl groups at the 7-position and the defined stereochemistry at the 1R and 5S positions contribute to its distinct chemical properties. This structural motif is not only fascinating from a purely academic standpoint but also holds promise for practical applications in drug discovery and materials science.
In recent years, there has been growing interest in the development of novel heterocyclic compounds due to their diverse biological activities and potential therapeutic benefits. The bicyclic framework of Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)- aligns well with this trend, as it provides a scaffold that can be modified to explore various pharmacophores. Researchers have been particularly interested in leveraging this compound to develop new treatments for neurological disorders, where precise stereochemical control is often crucial.
One of the most compelling aspects of Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)- is its potential as a precursor for more complex molecules. The unique bicyclic core can serve as a foundation for constructing larger and more intricate structures through various chemical transformations. For instance, functional group interconversions and ring-closing reactions can be employed to generate novel derivatives with tailored properties.
The stereochemistry of this compound is another critical factor that has driven its investigation. The (1R,5S) configuration imparts specific interactions with biological targets, which can influence the compound's efficacy and selectivity. This has led to several studies exploring how changes in stereochemistry can modulate biological activity. Such research is essential for understanding structure-activity relationships (SAR) and for designing more effective drugs.
Recent advancements in computational chemistry have also played a significant role in studying Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)-. Molecular modeling techniques allow researchers to predict the behavior of this compound in different environments and to design experiments that optimize its synthesis and application. These computational methods have been particularly useful in identifying potential binding modes with biological targets and in predicting the outcomes of chemical reactions.
The synthesis of Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)- presents both challenges and opportunities for synthetic chemists. The need to maintain the correct stereochemistry while constructing the bicyclic core requires careful planning and execution of synthetic routes. However, recent developments in asymmetric synthesis have made it possible to achieve high enantioselectivity during these processes.
One notable approach involves the use of chiral catalysts or auxiliaries that facilitate the formation of the desired stereocenters without requiring additional purification steps. These methods have significantly improved the efficiency of synthesizing complex molecules like Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)-, making it more accessible for further research.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. The unique structural features of Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)- make it an attractive candidate for developing novel materials with specific properties or for creating new agrochemicals that are more effective and environmentally friendly.
In conclusion, Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)-, CAS number 1821738-74-2, represents an important compound in modern chemical research due to its unique structure and potential applications. The ongoing studies on this molecule highlight its significance as a scaffold for drug discovery and as a building block for more complex synthetic endeavors.
1821738-74-2 (Bicyclo[3.2.0]heptan-6-one, 7,7-dimethyl-, (1R,5S)-) Related Products
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)




